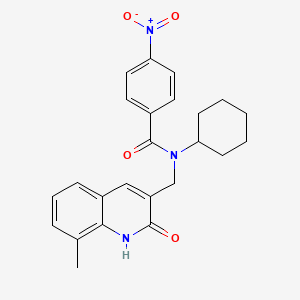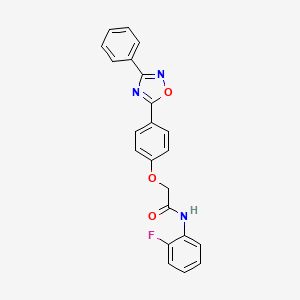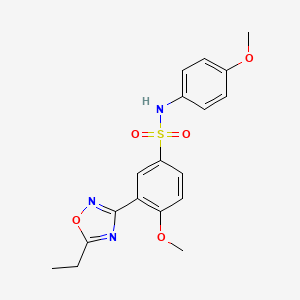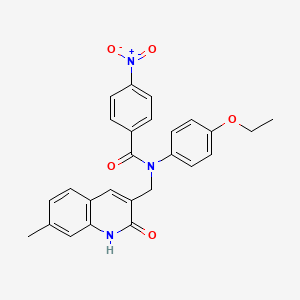
2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as ETC-1002, is a small molecule drug that has shown potential in treating cardiovascular diseases such as hypercholesterolemia and atherosclerosis.
Mécanisme D'action
2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide works by inhibiting ATP-citrate lyase, an enzyme involved in the synthesis of fatty acids and cholesterol. By inhibiting this enzyme, this compound reduces the production of LDL-cholesterol and triglycerides, while increasing the production of HDL-cholesterol. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a key role in regulating energy metabolism and has been implicated in the pathogenesis of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that contribute to its cardiovascular benefits. These include reducing inflammation, improving endothelial function, and reducing oxidative stress. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism, which may have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also limitations to its use, including its low bioavailability and the need for high doses to achieve therapeutic effects. Additionally, the lack of long-term safety data for this compound is a concern that needs to be addressed in future studies.
Orientations Futures
There are several future directions for research on 2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of interest is the potential for combination therapy with other lipid-lowering drugs, such as statins. Another area of interest is the use of this compound in the treatment of other cardiovascular diseases, such as heart failure and hypertension. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Finally, the use of this compound in combination with lifestyle modifications, such as diet and exercise, should be explored as a potential strategy for preventing and treating cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of 2-acetylquinoxaline with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as pyridine. The resulting product is then oxidized using hydrogen peroxide to yield this compound. The synthesis method has been optimized to improve yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential in treating hypercholesterolemia and atherosclerosis. In preclinical studies, this compound has been shown to reduce LDL-cholesterol levels by up to 40% and increase HDL-cholesterol levels by up to 20%. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its cardiovascular benefits.
Propriétés
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O7/c1-5-30-20-12-16(13-21(31-6-2)23(20)32-7-3)24(28)33-14-18-22(15(4)27)26(29)19-11-9-8-10-17(19)25-18/h8-13H,5-7,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSPPIAEUNULGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCC2=NC3=CC=CC=C3[N+](=C2C(=O)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine](/img/structure/B7707672.png)











![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7707749.png)
